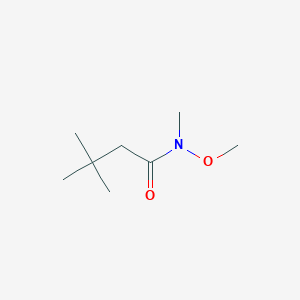

n-Methoxy-n,3,3-trimethylbutanamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-methoxy-N,3,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVOZKAFNVZNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methoxy N,3,3 Trimethylbutanamide and Its Derivatives

Classical and Established Synthetic Routes to N-Methoxy-N-methyl Amides

The traditional synthesis of N-methoxy-N-methyl amides, often referred to as Weinreb amides, typically involves the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. Given the steric hindrance presented by the 3,3-dimethylbutyl group in the target molecule, methods developed specifically for hindered carboxylic acids are particularly relevant.

Amidation Reactions and Precursors

The primary precursors for the synthesis of n-Methoxy-n,3,3-trimethylbutanamide are 3,3-dimethylbutanoic acid and N,O-dimethylhydroxylamine hydrochloride. The direct amidation of a carboxylic acid with an amine is generally unfavorable and requires the use of a coupling reagent to activate the carboxylic acid.

A well-established method for the conversion of sterically hindered carboxylic acids to their corresponding N-methoxy-N-methyl amides employs methanesulfonyl chloride in the presence of a tertiary amine base like triethylamine (B128534). nih.govacs.org This approach involves the in-situ formation of a mixed anhydride (B1165640), which is then readily attacked by N,O-dimethylhydroxylamine. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at reduced temperatures to control reactivity.

Another classical approach utilizes coupling reagents commonly employed in peptide synthesis. However, many of these reagents can be expensive. organic-chemistry.org An alternative, cost-effective method involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide as a coupling agent. organic-chemistry.org

More recently, a one-pot, transition-metal-free method has been developed that utilizes phosphorus trichloride (B1173362) to generate the active coupling species, tris[methoxy(methyl)amino]phosphine, in situ. organic-chemistry.org This method has demonstrated high efficiency for a broad range of carboxylic acids, including sterically demanding ones, and is suitable for large-scale production. organic-chemistry.org

Table 1: Classical Methods for the Synthesis of Sterically Hindered N-Methoxy-N-methyl Amides

| Coupling Reagent/Method | Carboxylic Acid Substrate | Base | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Methanesulfonyl Chloride | Sterically Hindered Carboxylic Acids | Triethylamine | Tetrahydrofuran | 59-88 | nih.govacs.org |

| Phosphorus Trichloride (one-pot) | Sterically Hindered Carboxylic Acids | N,O-dimethylhydroxylamine | Toluene | >90 | organic-chemistry.org |

| P[N(CH₃)(OCH₃)]₃ | Pivalic Acid | - | Toluene | 96 | organic-chemistry.org |

| P[N(CH₃)(OCH₃)]₃ | Adamantane-1-carboxylic acid | - | Toluene | 98 | organic-chemistry.org |

Purification and Isolation Strategies

The purification of this compound from classical reaction mixtures typically involves a standard aqueous work-up to remove water-soluble byproducts and unreacted starting materials. The crude product is then often purified by column chromatography on silica (B1680970) gel. organic-chemistry.org In the case of the methanesulfonyl chloride method, a major byproduct is N-methoxy-N-methylmethanesulfonamide, which can often be removed by subjecting the crude product to a vacuum. nih.govacs.org

Modern and Sustainable Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient catalytic methods for amide bond formation. These approaches aim to reduce waste, avoid the use of stoichiometric activating agents, and proceed under milder reaction conditions.

Catalytic Synthesis Methods

While direct metal-catalyzed amidation of carboxylic acids is an active area of research, specific examples for the synthesis of sterically hindered Weinreb amides like this compound are not yet widely reported. General methods for catalytic amidation often involve transition metals such as titanium, zirconium, hafnium, palladium, copper, and iron. diva-portal.orgutexas.edu These catalysts can facilitate the direct condensation of carboxylic acids and amines, often with the removal of water. However, the application of these systems to the sterically demanding synthesis of N-methoxy-N-methyl amides remains an area for further development.

Organocatalysis offers an attractive, metal-free alternative for amide bond formation. Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with amines. orgsyn.org This method is particularly noteworthy for its operational simplicity and the mildness of the catalyst. Another promising approach involves the use of a diboronic acid anhydride catalyst for the dehydrative amidation of carboxylic acids. rsc.org This catalytic system has been successfully applied to the synthesis of Weinreb amides, showcasing its potential for preparing compounds like this compound. rsc.org

Table 2: Modern Catalytic Approaches for Amide Synthesis

| Catalyst | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Boric Acid | Carboxylic Acid, Amine | Toluene (with azeotropic removal of water) | Mild, inexpensive, and environmentally benign catalyst. | orgsyn.org |

| Diboronic Acid Anhydride | Carboxylic Acid, N,O-dimethylhydroxylamine | Toluene (with azeotropic removal of water) | Catalytic dehydrative amidation. | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process by minimizing waste, using safer solvents, and improving energy efficiency.

Solvent-free reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, purification, and disposal. nih.gov Mechanochemistry, which involves inducing reactions in the solid state through mechanical force, is a promising solvent-free method for amide bond formation. nih.gov

The synthesis of primary amides from esters and calcium nitride has been successfully demonstrated using ball milling, a mechanochemical technique. nih.gov This approach offers several advantages, including significantly reduced reaction times, milder conditions (no external heating), and often eliminates the need for chromatographic purification. nih.gov While a specific mechanochemical procedure for this compound has not been detailed in the reviewed literature, the general method for primary amide synthesis suggests its potential applicability. The reaction would involve milling 3,3-dimethylbutanoyl chloride or a corresponding ester with N,O-dimethylhydroxylamine in the presence of a suitable base or activating agent.

Table 1: Comparison of Conventional and Potential Mechanochemical Synthesis of this compound

| Parameter | Conventional Synthesis | Potential Mechanochemical Synthesis |

| Solvent | Typically requires organic solvents like CH₂Cl₂ or THF | Solvent-free |

| Reaction Time | Several hours | Potentially shorter (e.g., 90 minutes) |

| Temperature | Often requires cooling or heating | Room temperature (no external heating) |

| Work-up | Typically involves aqueous extraction and solvent evaporation | Simplified, may not require extensive purification |

| Waste Generation | Generates solvent waste | Minimal waste |

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional synthesis of this compound from 3,3-dimethylbutanoyl chloride and N,O-dimethylhydroxylamine hydrochloride typically involves the use of a base, such as triethylamine or pyridine, to neutralize the HCl generated. mychemblog.comyoutube.com

The atom economy for this reaction can be calculated as follows:

Reactants:

3,3-Dimethylbutanoyl chloride (C₆H₁₁ClO): Molar Mass ≈ 134.61 g/mol

N,O-Dimethylhydroxylamine hydrochloride (C₂H₈ClNO): Molar Mass ≈ 97.54 g/mol

Triethylamine (C₆H₁₅N) (as a base): Molar Mass ≈ 101.19 g/mol

Products:

this compound (C₈H₁₇NO₂): Molar Mass ≈ 159.23 g/mol

Triethylammonium (B8662869) chloride (C₆H₁₆ClN): Molar Mass ≈ 137.65 g/mol

Atom Economy Calculation:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100%

Atom Economy = [159.23 / (134.61 + 97.54 + 101.19)] x 100% ≈ 47.8%

This calculation highlights that a significant portion of the reactant mass ends up as a byproduct (triethylammonium chloride). Strategies to improve atom economy and reduce waste include:

Catalytic methods: Using catalytic amounts of a base or developing a process that does not require a stoichiometric base would significantly improve atom economy.

Byproduct valorization: Finding applications for the triethylammonium chloride byproduct could reduce its environmental impact.

Alternative reagents: Exploring alternative, more atom-economical activating agents for the carboxylic acid precursor could also enhance the sustainability of the synthesis.

Flow Chemistry Applications for Scalable Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the scalable production of fine chemicals, including improved safety, better heat and mass transfer, and enhanced process control. youtube.com The synthesis of amides and ketones, key transformations involving Weinreb amides, has been successfully adapted to flow chemistry systems. nih.govacs.org

A typical flow setup for the synthesis of this compound would involve pumping a solution of 3,3-dimethylbutanoyl chloride and a solution of N,O-dimethylhydroxylamine with a base through a T-mixer into a heated or cooled reaction coil. youtube.comyoutube.com The residence time in the reactor can be precisely controlled by adjusting the flow rate and the length of the coil, allowing for optimization of the reaction conditions to maximize yield and minimize byproduct formation. youtube.com The output stream can then be directed to an in-line purification module, for example, a column containing a scavenger resin to remove excess reagents or byproducts, leading to a continuous stream of the purified product. nih.gov

Table 2: Conceptual Flow Chemistry Parameters for this compound Synthesis

| Parameter | Description | Potential Value/Condition |

| Reactant A | Solution of 3,3-dimethylbutanoyl chloride in a suitable solvent (e.g., THF) | 1.0 M |

| Reactant B | Solution of N,O-dimethylhydroxylamine and a base (e.g., diisopropylethylamine) in the same solvent | 1.1 M |

| Flow Rate | Rate at which reactants are pumped into the system | 0.1 - 1.0 mL/min |

| Reactor Temperature | Temperature of the reaction coil | 0 - 60 °C |

| Residence Time | Time the reaction mixture spends in the reactor | 5 - 30 minutes |

| Quenching | In-line quenching with a suitable reagent | Saturated NH₄Cl solution |

| Purification | In-line purification using a scavenger resin | Solid-supported amine or acid scavenger |

This approach allows for safe and efficient large-scale production, which is particularly advantageous for industrial applications.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound expands its utility by introducing additional functional groups that can be further manipulated in subsequent synthetic steps.

Alpha-substitution of Weinreb amides can be achieved through the generation of an enolate followed by reaction with an electrophile. libretexts.orgchadsprep.comyoutube.com The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically required to deprotonate the α-carbon. youtube.com

For this compound, the α-protons are located on the methylene (B1212753) group adjacent to the carbonyl. Treatment with LDA at low temperatures (e.g., -78 °C) would generate the corresponding enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce a substituent at the α-position.

General Reaction Scheme for Alpha-Alkylation:

Enolate Formation: this compound + LDA → Lithium enolate

Alkylation: Lithium enolate + R-X → α-Alkyl-n-methoxy-n,3,3-trimethylbutanamide + LiX

The choice of the alkylating agent (R-X) determines the nature of the substituent introduced at the alpha position. This strategy allows for the synthesis of a diverse library of α-substituted derivatives.

The synthesis of halogenated Weinreb amides introduces synthetically versatile handles for further transformations. While the direct synthesis of 4,4-Difluoro-n-methoxy-n,3,3-trimethylbutanamide is not explicitly described in the searched literature, general methods for the synthesis of α-fluoro and α,α-difluoro carbonyl compounds can be applied.

One approach to α-fluorinated Weinreb amides involves the use of electrophilic fluorinating agents. nih.gov Another strategy for introducing fluorine at the α-position is through the Julia olefination of a fluorinated building block to generate α-fluorovinyl Weinreb amides. nih.govsigmaaldrich.comacs.org

The synthesis of gem-difluoro compounds often involves the fluorination of a corresponding ketone with reagents like diethylaminosulfur trifluoride (DAST). rsc.org Therefore, a potential route to 4,4-Difluoro-n-methoxy-n,3,3-trimethylbutanamide could involve the synthesis of the corresponding β-keto Weinreb amide, followed by gem-difluorination.

Alternatively, the reaction of a Weinreb amide with a difluoromethyl nucleophile, such as one generated from [difluoro(phenylsulfanyl)methyl]trimethylsilane, can yield difluoromethyl ketones, which are structurally related to the target compound. researchgate.net A similar approach might be adaptable for the direct synthesis of the desired difluorinated Weinreb amide.

The synthesis of α,β-unsaturated α'-haloketones has been achieved through the chemoselective addition of halomethyllithiums to Weinreb amides, highlighting the stability of the Weinreb amide moiety to these reactive intermediates. This suggests that direct halogenation at the α-position of a pre-formed enolate could be a viable strategy.

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

Key parameters that are typically targeted for optimization in the synthesis of Weinreb amides and related compounds include the reaction temperature, the concentration of the reactants, and the residence time for the reaction. unibe.ch The efficiency of mixing has also been identified as a crucial parameter in rapid synthetic processes. unibe.ch

In a general approach to synthesizing amides, the choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly employed. The optimal solvent will solubilize the reactants and intermediates effectively without participating in side reactions.

The stoichiometry of the reactants is another critical factor. For instance, in related amide syntheses, using a slight excess of the acylating agent or the amine can drive the reaction to completion. In some protocols, the use of 1.5 equivalents of a lithium amide reagent relative to an ester was found to be optimal for achieving high conversion. unibe.ch

Temperature control is paramount for minimizing the formation of byproducts. While some reactions may proceed efficiently at room temperature, others may require cooling to suppress side reactions or heating to overcome activation energy barriers. For example, some N-formylation reactions using a zinc-based catalyst have been shown to proceed with high yield at 25 °C, while also exhibiting high thermal stability at temperatures up to 150 °C. rsc.org

The selection of an appropriate coupling agent and base is often the most critical decision in amide synthesis. Reagents like propylphosphonic anhydride (T3P) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently used to activate the carboxylic acid. The optimization process would involve screening various combinations of coupling agents and bases to identify the most effective system.

To illustrate the optimization process, consider the following hypothetical studies for the synthesis of this compound from 3,3-dimethylbutanoyl chloride and N,O-dimethylhydroxylamine hydrochloride, in the presence of a base.

Table 1: Effect of Base and Solvent on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 75 |

| 2 | N,N-diisopropylethylamine | Dichloromethane | 0 to 25 | 4 | 82 |

| 3 | Pyridine | Dichloromethane | 0 to 25 | 4 | 68 |

| 4 | Triethylamine | Tetrahydrofuran | 0 to 25 | 4 | 78 |

| 5 | N,N-diisopropylethylamine | Tetrahydrofuran | 0 to 25 | 4 | 85 |

| 6 | N,N-diisopropylethylamine | Acetonitrile (B52724) | 0 to 25 | 4 | 72 |

This table is illustrative and based on general principles of amide synthesis optimization.

From the data in Table 1, N,N-diisopropylethylamine in tetrahydrofuran appears to be the optimal combination of base and solvent under the initial screening conditions. Further optimization would then focus on other parameters, such as the stoichiometry of the reactants.

Table 2: Optimization of Reactant Stoichiometry

| Entry | Equivalents of 3,3-dimethylbutanoyl chloride | Equivalents of N,O-dimethylhydroxylamine HCl | Equivalents of DIPEA | Yield (%) |

| 1 | 1.0 | 1.0 | 2.0 | 80 |

| 2 | 1.1 | 1.0 | 2.2 | 92 |

| 3 | 1.2 | 1.0 | 2.4 | 91 |

| 4 | 1.0 | 1.1 | 2.0 | 88 |

| 5 | 1.1 | 1.1 | 2.2 | 89 |

This table is illustrative and based on general principles of amide synthesis optimization.

The results from Table 2 suggest that using a slight excess (1.1 equivalents) of the acyl chloride provides the highest yield of the desired product. This systematic approach of varying one parameter at a time allows for the fine-tuning of the reaction conditions to achieve a robust and high-yielding synthesis of this compound.

Reactivity and Mechanistic Investigations of N Methoxy N,3,3 Trimethylbutanamide

Nucleophilic Acyl Substitution and Organometallic Additions

The cornerstone of the utility of n-Methoxy-n,3,3-trimethylbutanamide in organic synthesis is its predictable reaction with organometallic nucleophiles. Unlike other carboxylic acid derivatives such as esters or acid chlorides, Weinreb amides exhibit remarkable resistance to over-addition, which typically leads to the formation of tertiary alcohols. This controlled reactivity is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack. wikipedia.orgacs.orgwenxuecity.comorganic-chemistry.orgorientjchem.orgorientjchem.org

The mechanism involves the chelation of the metal ion (from the organolithium or Grignard reagent) by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the amide. wikipedia.orgyoutube.com This five-membered chelated intermediate is stable at low temperatures and does not readily collapse to a ketone until aqueous workup. wikipedia.orgwenxuecity.com This stability prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture.

Reaction with Organolithium Reagents leading to Ketones

The reaction of this compound with organolithium reagents provides a reliable method for the synthesis of ketones. The general transformation involves the addition of the organolithium reagent to the amide, forming the stable tetrahedral intermediate. Subsequent hydrolysis of this intermediate furnishes the desired ketone in good to excellent yields.

The general reaction scheme is as follows:

This compound + R-Li → Intermediate → Ketone + N,O-Dimethylhydroxylamine

While specific data for the reaction of this compound is not extensively documented in publicly available literature, the reactivity is expected to be analogous to other Weinreb amides. The bulky tert-butyl group is not anticipated to significantly hinder the approach of the organolithium reagent to the carbonyl carbon.

A general representation of ketone synthesis from Weinreb amides and organolithium reagents is presented in the table below, illustrating the broad scope of this reaction with various organolithium reagents and amide substrates.

| Organolithium Reagent (R-Li) | Weinreb Amide | Product Ketone | Yield (%) |

| n-Butyllithium | N-methoxy-N-methylbenzamide | Butyrophenone | 92 |

| Phenyllithium | N-methoxy-N-methylacetamide | Acetophenone | 87 |

| vinyllithium | N-methoxy-N-methylcyclohexanecarboxamide | Cyclohexyl vinyl ketone | 85 |

This table presents representative data for the Weinreb ketone synthesis and is not specific to this compound.

Reaction with Grignard Reagents leading to Ketones

Similar to organolithium reagents, Grignard reagents (R-MgX) react cleanly with this compound to afford ketones. organic-chemistry.orgrsc.org The mechanism also proceeds through a stable, chelated tetrahedral intermediate, which effectively prevents the formation of tertiary alcohol byproducts. wikipedia.orgorganic-chemistry.org This method is widely employed due to the ready availability and milder reactivity of Grignard reagents compared to their organolithium counterparts.

The reaction is generally carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The steric bulk of the tert-butyl group in this compound is not expected to impede the reaction with common Grignard reagents. In fact, for some substrates, the presence of a bulky group can be advantageous in preventing side reactions. researchgate.net

The general reaction scheme is as follows:

This compound + R-MgX → Intermediate → Ketone + N,O-Dimethylhydroxylamine

The following table provides examples of ketone synthesis using various Grignard reagents and Weinreb amides, showcasing the high efficiency of this transformation.

| Grignard Reagent (R-MgX) | Weinreb Amide | Product Ketone | Yield (%) |

| Phenylmagnesium bromide | N-methoxy-N-methylisobutyramide | Isobutyrophenone | 95 |

| Ethylmagnesium bromide | N-methoxy-N-methylbenzamide | Propiophenone | 88 |

| Isopropylmagnesium chloride | N-methoxy-N-methyl-2-naphthamide | 2-Isobutyrylnaphthalene | 90 |

This table presents representative data for the Weinreb ketone synthesis and is not specific to this compound.

Control of Aldehyde Formation

In the context of ketone synthesis from Weinreb amides, the formation of aldehydes is generally not a significant side reaction when using organolithium or Grignard reagents. The stability of the tetrahedral intermediate effectively prevents premature collapse to a carbonyl species that could undergo further reactions. wikipedia.orgacs.org

However, the controlled reduction of Weinreb amides is a well-established method for the synthesis of aldehydes. wikipedia.orgcmu.edu This is typically achieved using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The formation of aldehydes in these reactions highlights the ability to selectively target different carbonyl compounds from the same starting material by choosing the appropriate reagent.

To ensure the exclusive formation of ketones and control against the formation of any aldehyde byproducts during reactions with organometallic reagents, the following conditions are crucial:

Stoichiometry: Using a slight excess of the organometallic reagent ensures complete consumption of the starting amide.

Temperature: Maintaining low reaction temperatures (e.g., -78 °C to 0 °C) is critical for the stability of the tetrahedral intermediate. wenxuecity.com

Anhydrous Conditions: Strict exclusion of water is necessary to prevent quenching of the organometallic reagent and premature hydrolysis of the intermediate.

Stereochemical Control and Asymmetric Induction in Reactions Involving this compound

While this compound itself is an achiral molecule, its derivatives or its use in conjunction with chiral reagents can lead to stereochemically defined products. The principles of asymmetric induction can be applied to reactions involving this and other Weinreb amides to achieve high levels of diastereoselectivity or enantioselectivity.

Diastereoselective Transformations

Diastereoselective reactions can be achieved when a chiral center is present in the Weinreb amide substrate or in the attacking nucleophile. For instance, if this compound were to be modified to include a stereocenter, for example, at the alpha-position to the carbonyl group, the addition of an organometallic reagent could proceed with a high degree of diastereoselectivity. This stereochemical outcome is often governed by steric and electronic factors, as rationalized by models such as Felkin-Anh and Cram's rule.

Enantioselective Modifications, e.g., in Kinetic Resolution Studies

Enantioselective modifications involving this compound could be envisioned through several strategies. One approach is the use of a chiral catalyst to mediate the reaction between the achiral amide and a nucleophile, leading to an enantiomerically enriched product.

Another important application of stereochemical control is in kinetic resolution. In a kinetic resolution, a racemic mixture of a chiral substrate reacts with a chiral reagent or catalyst, leading to the preferential reaction of one enantiomer over the other. While there are no specific reports of this compound being used in kinetic resolution studies, the concept has been applied to other chiral systems. For instance, the dynamic kinetic resolution of racemic α-substituted β-keto esters has been achieved using N-heterocyclic carbene (NHC) catalysis, producing highly substituted β-lactones with excellent enantioselectivity. nih.govnih.govnih.gov

The development of chiral Weinreb amide equivalents, where a chiral auxiliary is incorporated into the amide structure, has also been a fruitful area of research. These auxiliaries can direct the stereochemical course of reactions such as enolate alkylation, ultimately allowing for the synthesis of enantioenriched ketones or aldehydes after cleavage. acs.org

Advanced Mechanistic Studies

Advanced mechanistic studies, including kinetic isotope effect analysis and transition state analysis, are crucial for understanding the intricate details of chemical reactions involving this compound. These studies provide insights into reaction rates, mechanisms, and the energetics of transient states.

Kinetic Isotope Effect Analysis for Rate-Limiting Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction by comparing the reaction rates of isotopically labeled and unlabeled reactants. While specific KIE studies for this compound are not extensively documented in the available literature, research on the broader class of Weinreb amides provides valuable insights.

Table 1: Representative Kinetic Isotope Effect in Weinreb Amide-Directed C-H Activation

| Catalyst System | Reaction Type | Directing Group | kH/kD | Implication |

| [RuCl₂(p-cymene)]₂ | C-H ortho-oxygenation | Weinreb Amide | 3.0 mdpi.com | C-H activation is an irreversible, key mechanistic step. mdpi.com |

It is important to note that while the presence of a KIE points to C-H bond cleavage being involved in or before the rate-limiting step, the interpretation can be complex and depends on the specific reaction conditions and catalytic system. mdpi.com

Transition State Analysis

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides a deeper understanding of reaction pathways by characterizing the structure and energy of transition states. mdpi.commdpi.com For reactions involving this compound and related Weinreb amides, several mechanistic pathways have been proposed, each featuring distinct transition states.

Mechanistic studies on the Pd-catalyzed ortho-halogenation of aromatic Weinreb amides suggest a catalytic cycle that proceeds through a carbonyl-directed cyclometallation to form a palladacycle intermediate. mdpi.com This is followed by oxidative addition and subsequent reductive elimination to yield the product. mdpi.com Computational studies on similar amide decomposition reactions have identified six-membered transition states as key intermediates in the proposed mechanisms. mdpi.comresearchgate.net In the context of Co(III)-catalyzed C-H functionalization directed by Weinreb amides, evidence points towards a Concerted Metalation-Deprotonation (CMD) mechanism. bohrium.com

While detailed transition state energy calculations for this compound were not found in the reviewed literature, the proposed mechanisms for the broader class of Weinreb amides offer a solid framework for understanding its reactivity. These computational models are essential for rationalizing reaction outcomes and for the predictive design of new catalytic processes. mdpi.com

C–H Activation and Functionalization Mediated by this compound

The Weinreb amide functionality, as present in this compound, has been recognized as a versatile directing group in transition metal-catalyzed C-H activation. mdpi.comresearchgate.netnih.gov This approach allows for the selective functionalization of otherwise inert C-H bonds, providing efficient routes to complex molecules.

Directed Borylation Catalysis with N,N,3-trimethylbutanamide (related compound)

C-H borylation is a powerful transformation that introduces a versatile boronate group into organic molecules. rsc.orgnih.gov The regioselectivity of this reaction can be controlled through the use of directing groups. rsc.org Research has demonstrated that Weinreb amides can effectively direct iridium catalysts to achieve ortho-C-H borylation. bohrium.com This establishes the potential of this compound to act as a directing group in such transformations.

The related compound, N,N,3-trimethylbutanamide, features a simpler amide structure. While a broad range of amide-containing functional groups are utilized in directed C-H functionalization, specific studies detailing the use of N,N,3-trimethylbutanamide for directed borylation catalysis were not prominently found in the surveyed literature. However, the general principle of using amide groups for directing C-H activation is well-established across various transition metal systems, including Rh(III) and Pd(II). nih.govrsc.orgrsc.org

Applications of N Methoxy N,3,3 Trimethylbutanamide in Complex Molecule Synthesis

Contributions to Complex Pharmaceutical Intermediate Synthesis (e.g., related to quinolylated amino acid derivatives)

The principles of Weinreb amide chemistry are frequently applied to the synthesis of heterocyclic systems and molecules with amino acid-derived fragments, which are key components of many pharmaceuticals.

Application in Quinoline (B57606) Alkaloid Synthesis

The synthesis of quinoline-containing compounds, which form the backbone of many pharmaceuticals, has benefited from strategies related to Weinreb amides. For instance, a key step in the synthesis of derivatives of Luotonin A, a cytotoxic quinoline alkaloid, involves the formation of an anilide. While not starting from a pre-formed Weinreb amide, the reaction employs a similar principle of activating a carboxylic acid derivative (an ester) to react with an amine. In one reported synthesis, an N-propargyl ester was reacted with an aniline (B41778) derivative activated with trimethylaluminum (B3029685) (AlMe₃) to form the crucial amide bond, which then undergoes further transformations to build the quinoline core. nih.gov This highlights the type of bond formation where a bespoke Weinreb amide could offer an alternative and highly controlled approach.

Table 1: Example of Amide Formation in a Luotonin A Derivative Synthesis nih.gov

| Reactant 1 | Reactant 2 | Reagent | Solvent | Outcome |

| N-propargyl ester | Aniline derivative | Trimethylaluminum (AlMe₃) | 1,2-dichloroethane | Formation of the corresponding anilide intermediate |

This reaction underscores the utility of activating carbonyl compounds for amidation, a process for which Weinreb amides are explicitly designed, offering a potentially milder and more general route.

Application in Amino Acid-Derived Syntheses

Weinreb amides derived from amino acids or their analogues are powerful intermediates for creating complex, chiral molecules. For example, a Weinreb amide derived from an N-protected aziridine-2-carboxylic acid (a constrained amino acid analogue) serves as a versatile precursor. orientjchem.org This chiral Weinreb amide can react with various organometallic reagents to produce a range of enantiopure ketones, which are key intermediates for synthesizing bioactive molecules such as N-Boc-norephedrine and the sphingolipid N-Boc-safingol. orientjchem.org

Table 2: Synthesis of Chiral Ketones from an Amino Acid-Derived Weinreb Amide orientjchem.org

| Reactant 1 | Reactant 2 (Organometallic Reagent) | Solvent | Product Type |

| N-protected aziridine-2-carboxamide (Weinreb Amide) | Grignard or Organolithium Reagents | Tetrahydrofuran (B95107) (THF) | Chiral α-amino ketones |

This methodology demonstrates how the Weinreb amide functionality can be incorporated into an amino acid scaffold, allowing for the controlled addition of various chemical groups to build complex and stereochemically defined pharmaceutical building blocks. Although this example does not involve a quinoline moiety, it directly illustrates the synthesis and utility of an amino acid-derived Weinreb amide, a critical step that could be adapted for the synthesis of quinolylated amino acid derivatives.

While alternative methods exist for creating quinolylated amino acids, such as the direct coupling of a quinoline carboxylic acid with an amino acid ester using reagents like thionyl chloride, these methods may lack the broad substrate scope and functional group tolerance associated with the Weinreb amide approach. mdpi.com The stability and selective reactivity of Weinreb amides like n-Methoxy-n,3,3-trimethylbutanamide thus present a powerful, albeit underexplored, option for the synthesis of this specific class of complex pharmaceutical intermediates.

Derivatives and Analogs of N Methoxy N,3,3 Trimethylbutanamide: Synthesis, Reactivity, and Applications

Synthesis of Structurally Modified N-Methoxy-N-methyl Amides

The synthesis of N-methoxy-N-methyl amides can be achieved through various methods, starting from different functional groups. Common approaches involve the acylation of N,O-dimethylhydroxylamine hydrochloride with reagents like acid halides, esters, or activated amides. researchgate.net

A notable development is the organocatalytic synthesis of "readily modifiable" amides, including N-methoxy-N-methylamides, directly from aldehydes. acs.orgacs.org This method utilizes a surfactant and an oxidizing agent to facilitate the transformation under mild conditions. acs.org For instance, various benzaldehydes with diverse electronic and steric properties have been successfully converted to their corresponding N-acyl saccharins, which can then be transformed into other activated amides. acs.org

Another innovative approach is the manganese-catalyzed methoxymethylation of primary amides using methanol (B129727). rsc.org This method is considered environmentally friendly due to the use of methanol as a C1 building block and the liberation of hydrogen gas as the only byproduct. rsc.org The reaction proceeds via an interrupted borrowing hydrogen strategy. rsc.org

Furthermore, N-methoxy-N-methyl amides can be prepared through palladium-catalyzed aminocarbonylation of organoboronic acids or aryl halides with N,O-dimethylhydroxylamine under a carbon monoxide atmosphere. researchgate.net A rapid synthesis of N-methoxy-N-methylcyanoformamide, a highly reactive reagent for forming β-keto Weinreb amides, has also been reported, starting from trimethylsilyl (B98337) cyanide and N-methoxy-N-methylcarbamoylimidazole. anu.edu.au

The following table summarizes various synthetic methods for N-methoxy-N-methyl amides:

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| Aldehydes | N-acyl saccharin (B28170) precursors, CTAB, tBuOOH | Organocatalytic | N-acyl saccharins / Activated amides | acs.orgacs.org |

| Primary amides | Methanol | Mn(I) catalyst | N-(methoxymethyl) amides | rsc.org |

| Organoboronic acids/Aryl halides | N,O-dimethylhydroxylamine, CO | Palladium catalyst | N-methoxy-N-methyl amides | researchgate.net |

| Trimethylsilyl cyanide | N-methoxy-N-methylcarbamoylimidazole | - | N-methoxy-N-methylcyanoformamide | anu.edu.au |

| Acid halides, esters, activated amides | N,O-dimethylhydroxylamine hydrochloride | - | N-methoxy-N-methyl amides | researchgate.net |

Comparative Reactivity Studies of Analogs with Varied Steric and Electronic Properties

The reactivity of N-methoxy-N-methyl amides is significantly influenced by their structural features, including steric hindrance and the electronic nature of their substituents.

Computational studies on N,N-dimethylacetamide and its N-methoxy and N,N-dimethoxy analogs reveal that substitution of a methyl group with a methoxy (B1213986) group at the nitrogen atom leads to a significant decrease in amide resonance. nih.gov This is evidenced by an increase in the N-C(O) bond length and a deviation from planarity at the nitrogen atom. nih.gov The reduced resonance stabilization can make the amide bond more susceptible to cleavage.

An unusual mode of reactivity has been observed when N-methoxy-N-methylamides are treated with strongly basic reagents. researchgate.netlookchem.com Instead of the expected acylation, a competitive transfer of a hydroxymethyl group can occur. researchgate.netlookchem.com This side reaction proceeds through a base-induced E2 elimination, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.netlookchem.com The propensity for this decomposition pathway is sensitive to the steric environment around the amide. lookchem.com For instance, in sterically unhindered systems, enolization may be favored over the E2 elimination. lookchem.com

The following table presents a comparison of structural and reactivity aspects of different N-methoxy-N-methyl amide analogs:

| Compound | Key Structural Feature | Observed Reactivity | Ref |

| N-methoxy-N-methylacetamide | Single methoxy substitution on nitrogen | Reduced amide resonance compared to N,N-dimethylacetamide | nih.gov |

| N,N-dimethoxyacetamide | Double methoxy substitution on nitrogen | Further reduced amide resonance and increased N-C(O) bond length | nih.gov |

| Sterically hindered N-methoxy-N-methylamides | Bulky groups near the amide functionality | Prone to E2 elimination with strong bases, leading to formaldehyde formation | lookchem.com |

| N-methoxy-N-methylamides with α-protons | Ability to form enolates | Can undergo enolization, potentially suppressing E2 elimination | lookchem.com |

Development of Chiral N-Methoxy-N-methyl Amide Derivatives

The development of chiral N-methoxy-N-methyl amide derivatives is an area of growing interest, particularly for applications in asymmetric synthesis. One strategy involves the use of chiral starting materials, such as amino acids, to introduce chirality into the amide structure. nih.gov

A modular synthetic platform has been developed for the creation of three-dimensional (3-D) fragment hits for drug discovery. acs.org This platform utilizes bifunctional building blocks that include a protected cyclic amine and a cyclopropyl (B3062369) N-methyliminodiacetic acid (MIDA) boronate, allowing for the systematic elaboration of two-dimensional fragments into more complex 3-D structures. acs.org

Application as Organocatalysts or Ligands, e.g., as part of chiral thiourea (B124793) catalysts

N-methoxy-N-methyl amide functionalities have been incorporated into various catalytic systems, including chiral thiourea organocatalysts. Chiral thioureas are known for their ability to activate substrates through hydrogen bonding. rsc.orgnih.govchemrxiv.org

The development of multifunctional thiourea catalysts bearing a tertiary amine or an amino alcohol has shown that the weak acidity of thioureas can be overcome, leading to efficient catalysis in a range of enantioselective reactions. nih.gov These catalysts can synchronously activate both a nucleophile and an electrophile. nih.gov

A thiourea-catalyzed asymmetric Michael addition of activated methylene (B1212753) compounds to α,β-unsaturated imides has been developed. acs.org The success of this reaction relies on the dual activation of the imide substrate through both intramolecular hydrogen bonding within the imide (facilitated by a methoxy group on a benzamide (B126) moiety) and intermolecular hydrogen bonding with the thiourea catalyst. acs.org

Furthermore, N-heterocyclic carbene (NHC)-catalyzed desymmetrizative amidation of axially prochiral biaryl dialdehydes provides a route to structurally diverse axially chiral thioureas. rsc.orgchemrxiv.org This method demonstrates broad substrate scope and high enantioselectivity. rsc.org

The following table lists some applications of N-methoxy-N-methyl amide derivatives in catalysis:

| Catalyst/Ligand Type | Application | Mechanism of Action | Ref |

| Multifunctional aminothiourea catalysts | Asymmetric Michael additions, aza-Henry reactions | Synchronous activation of nucleophile and electrophile via acid-base and hydrogen-bonding interactions | nih.gov |

| Thiourea with N-alkenoyl-2-methoxybenzamide | Asymmetric Michael addition | Dual activation of the imide substrate via intra- and intermolecular hydrogen bonding | acs.org |

| NHC-catalyzed desymmetrization | Synthesis of axially chiral thioureas | Desymmetrizative amidation of axially prochiral biaryl dialdehydes | rsc.orgchemrxiv.org |

Advanced Analytical Methodologies for Research on N Methoxy N,3,3 Trimethylbutanamide and Its Transformations

Development of Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of chemical reactions involving n-Methoxy-n,3,3-trimethylbutanamide. They allow for the separation and identification of the starting material, intermediates, byproducts, and the final product.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions that produce or consume this compound. It is also the gold standard for assessing the purity of the final product. A typical HPLC method would be developed by systematically optimizing various parameters to achieve a robust and reliable separation.

Method Development: The development of an HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector. A reversed-phase C18 column is often the first choice for non-polar to moderately polar compounds like this compound. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of all components with good resolution. Detection is commonly achieved using a UV detector, typically monitoring at a wavelength where the amide chromophore absorbs, such as around 210-220 nm.

Purity Assessment: Once a suitable method is established, it can be used to determine the purity of synthesized this compound. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. For accurate quantification, a calibration curve would be generated using standards of known concentration.

Below is a hypothetical data table illustrating the kind of parameters that would be defined for an HPLC method.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 215 nm |

| Injection Vol. | 5 µL |

Gas Chromatography (GC) for Volatile Products

For reactions involving volatile starting materials, byproducts, or in cases where derivatization can make this compound more amenable to GC analysis, Gas Chromatography is a powerful tool. GC is particularly useful for assessing the presence of low molecular weight impurities.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert gas, such as helium or nitrogen. The temperature of the column is typically ramped up over time to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For definitive identification of unknown peaks, GC is often coupled with Mass Spectrometry (GC-MS).

Advanced Spectroscopic Techniques for Mechanistic Elucidation

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound, advanced spectroscopic techniques are employed. These methods provide real-time information about the structural changes occurring during a reaction.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics

In-situ or reaction monitoring NMR spectroscopy is a powerful technique for studying reaction kinetics directly in the NMR tube. By acquiring spectra at regular intervals throughout the course of a reaction, the disappearance of starting material signals and the appearance of product signals can be tracked. This allows for the determination of reaction rates and the identification of any transient intermediates that may be present in detectable concentrations. For the study of this compound, ¹H NMR would be particularly informative, allowing for the monitoring of the methoxy (B1213986), N-methyl, and trimethylbutyl groups.

A hypothetical kinetic study might yield data like the following:

| Time (min) | Starting Material Peak Integral | Product Peak Integral |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | 0.02 | 0.98 |

Mass Spectrometry for Reaction Pathway Analysis

Mass Spectrometry (MS) is an essential tool for elucidating reaction pathways by identifying the molecular weights of reactants, intermediates, products, and byproducts. Techniques like Electrospray Ionization (ESI-MS) can be used to gently ionize molecules directly from the reaction mixture, allowing for the detection of key intermediates that might otherwise be too unstable to observe. By analyzing the mass-to-charge ratio of the ions, crucial information about the elemental composition and structure of the molecules involved in the reaction pathway can be obtained. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Tracking

Infrared (IR) spectroscopy is a valuable technique for tracking the transformation of functional groups during a reaction. The synthesis of this compound from a carboxylic acid precursor, for example, would be characterized by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide C=O stretch. In-situ IR probes can be inserted directly into a reaction vessel to monitor these changes in real-time.

A table of expected IR absorption frequencies for key functional groups is provided below:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 3300-2500 (broad) |

| Carboxylic Acid C=O | 1760-1690 |

| Amide C=O | 1680-1630 |

| C-N Stretch | 1400-1000 |

| C-H Stretch | 3000-2850 |

By employing these advanced analytical methodologies, a comprehensive understanding of the synthesis, purity, and reactivity of this compound can be achieved, paving the way for its effective application in organic chemistry.

X-ray Crystallography for Structural Confirmation of Complex Derivatives

X-ray crystallography stands as an essential and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of this compound and its complex derivatives, this methodology provides the ultimate proof of molecular structure, offering precise data on bond lengths, bond angles, and stereochemistry. The insights gained from X-ray diffraction studies are crucial for understanding the conformational preferences and intermolecular interactions of these molecules, which in turn influence their physical and chemical properties.

While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of related Weinreb amides and other N-alkoxy-N-alkylamides provides a solid foundation for understanding the structural characteristics of this class of compounds. These studies are instrumental in confirming the successful synthesis of complex derivatives and in elucidating the subtle electronic and steric effects that govern their molecular architecture.

Research into the crystal structures of various N-acyloxy-N-alkoxyamides has revealed significant pyramidalisation at the amide nitrogen atom. nih.gov This deviation from planarity is a consequence of the high electronegativity of the two oxygen atoms attached to the nitrogen, leading to a more sp³-hybridized character. nih.gov This structural feature results in longer N-C(O) bonds and a corresponding decrease in amide resonance. nih.gov

A notable example of crystallographic analysis in a related class of compounds is the study of N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. nih.govresearchgate.net The investigation revealed that the solid form is a racemate, and the molecular packing in the crystal lattice provides insights into the stability of this racemic form over the enantiomerically pure solid. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the solid-state behavior of these molecules.

Furthermore, the crystal structure of 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline, a stable nitroxide radical containing the Weinreb amide functionality, has been successfully determined. researchgate.net This analysis provided precise data on its molecular geometry and revealed how adjacent molecules assemble into a supramolecular layer structure through intermolecular C-H···O hydrogen bonds. researchgate.net

The data obtained from X-ray crystallography, such as unit cell parameters, space group, and atomic coordinates, are fundamental for building a comprehensive understanding of the structure-property relationships in derivatives of this compound.

Table of Crystallographic Data for a Related Weinreb Amide Derivative

The following table presents crystallographic data for 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline, a compound containing the core N-methoxy-N-methylamide structure. researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₁H₂₁N₂O₃ |

| Formula Weight | 229.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.0213(1) |

| b (Å) | 12.8625(1) |

| c (Å) | 21.2406(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2464.68(4) |

| Z | 8 |

This interactive table provides a summary of the unit cell parameters for a representative Weinreb amide derivative.

Theoretical and Computational Studies of N Methoxy N,3,3 Trimethylbutanamide Reactivity

Quantum Mechanical Calculations for Reaction Pathway Prediction and Energy Barriers

Quantum mechanical calculations are fundamental to predicting the most likely pathways a reaction will follow and the energy required to overcome reaction barriers. These calculations provide a molecular-level picture of the changes in electronic structure during a chemical transformation.

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and, consequently, their reactivity. It is particularly effective in locating and characterizing transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

For N-methoxy-N-methylamides, DFT calculations have been instrumental in elucidating the mechanisms of various reactions. For instance, in the context of transition metal-catalyzed C-H functionalization, DFT studies have revealed how the Weinreb amide group can act as a directing group, coordinating to the metal center and facilitating the activation of a specific C-H bond. nih.gov Computational studies at the DFT level have shown that additives can stabilize cationic intermediates and promote ligand dissociation, which is crucial for the C-H bond cleavage to occur. nih.gov

The stability of the tetrahedral intermediate formed upon nucleophilic addition to Weinreb amides, a key feature of their reactivity, has also been rationalized through DFT calculations. This intermediate is stabilized by chelation of the metal cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen, preventing the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.

Table 1: Representative Calculated Energy Barriers for Reactions of a Model Weinreb Amide (N-methoxy-N-methylacetamide) using DFT

| Reaction Type | Reactants | Transition State (TS) | Product | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition (Grignard) | CH₃CON(OCH₃)CH₃ + CH₃MgBr | [Complex with elongated C-Mg and forming C-C bond] | Tetrahedral Intermediate | 10 - 15 |

| C-H Activation (Pd-catalyzed) | CH₃CON(OCH₃)CH₃ + Pd(II) catalyst | [Cyclometalated Pd-complex] | Palladacycle Intermediate | 18 - 25 |

| Amide Bond Rotation | Ground State Conformer | Planar N-C(O) transition state | Rotated Conformer | 15 - 20 |

Note: The values in this table are illustrative and based on typical ranges found in the literature for similar amide systems. Actual values for n-Methoxy-n,3,3-trimethylbutanamide would require specific calculations.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions between the orbitals of reacting molecules. A key concept within MO theory is Frontier Molecular Orbital (FMO) theory, which posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

The energies and shapes of the HOMO and LUMO of this compound can be predicted using computational methods. The HOMO is typically located on the nitrogen and oxygen atoms of the amide group, reflecting their electron-rich nature and propensity to act as nucleophiles or ligands for metal catalysts. The LUMO is generally centered on the carbonyl carbon, which is the primary electrophilic site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Substituents on the amide can influence these orbital energies and thus modulate the molecule's reactivity. For this compound, the bulky tert-butyl group is expected to have a minor electronic effect but a significant steric influence on approaching reactants.

Table 2: Representative Calculated Frontier Orbital Energies for a Model Weinreb Amide (N-methoxy-N-methylacetamide)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 to -10.5 | Primarily located on the amide nitrogen and oxygen lone pairs. |

| LUMO | +1.0 to +2.0 | Centered on the antibonding π* orbital of the carbonyl group. |

| HOMO-LUMO Gap | 10.5 to 12.5 | Indicates relatively high kinetic stability. |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations provide insights into static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. MD simulations are particularly useful for studying the conformational flexibility of molecules and the influence of the surrounding solvent environment.

For this compound, MD simulations can be used to explore the rotational barriers around the C-N amide bond and the N-O bond. The rotation around the amide bond is known to be restricted due to the partial double bond character, leading to the existence of distinct cis and trans conformers. The energy barrier for this rotation in amides is typically in the range of 15-20 kcal/mol. nih.gov

Solvent molecules can have a significant impact on conformational equilibria and reaction rates. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, allowing for the study of how hydrogen bonding and dielectric effects can stabilize or destabilize different conformers and transition states. For example, polar protic solvents can stabilize the charge-separated resonance form of the amide bond, potentially increasing the rotational barrier. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, including their feasibility, reactivity, and selectivity (chemo-, regio-, and stereoselectivity). By combining the insights from quantum mechanical calculations and molecular dynamics simulations, it is possible to design novel transformations involving this compound.

For instance, computational screening can be used to identify potential catalysts for a desired C-H functionalization reaction. By calculating the activation energies for different catalytic cycles, researchers can prioritize catalysts that are most likely to be effective. Similarly, the regioselectivity of a reaction can often be predicted by comparing the activation energies for attack at different positions on the molecule. In the case of this compound, with its multiple C-H bonds, predicting which one will react is a non-trivial task that can be addressed computationally.

Machine learning models, trained on large datasets of experimental and computational reaction data, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. dntb.gov.ua While a specific model for this compound may not exist, general models for amide chemistry can provide valuable predictions.

Future Directions and Emerging Research Avenues for N Methoxy N,3,3 Trimethylbutanamide

Exploration of Novel Reactivity Modes and Synthetic Transformations

The classical and most widely exploited reactivity of n-Methoxy-n,3,3-trimethylbutanamide involves its conversion to pivaloyl ketones through reaction with organolithium or Grignard reagents. thieme-connect.comwikipedia.org The stability of the tetrahedral intermediate, facilitated by chelation to the N-methoxy group, is key to preventing the formation of tertiary alcohols. thieme-connect.com However, research into the reactivity of Weinreb amides under different conditions has revealed alternative reaction pathways.

One such novel mode of reactivity involves the E2 elimination of the N-methoxy group when treated with strongly basic, non-nucleophilic reagents. chemanager-online.com This process generates formaldehyde (B43269) and the corresponding N-methylamide anion, opening up new synthetic possibilities that deviate from the traditional acylation pathway. For this compound, this could provide access to N-methyl-3,3-dimethylbutanamide under specific basic conditions.

Furthermore, a nonclassical Wittig reaction has been developed for the direct conversion of Weinreb amides to ketones using alkylidenetriphenylphosphoranes. wikipedia.org This method avoids the use of highly reactive organometallic reagents, offering milder reaction conditions and greater functional group tolerance. The application of this methodology to this compound would provide a valuable alternative for the synthesis of sterically hindered ketones.

Future research in this area will likely focus on expanding the repertoire of transformations that this compound can undergo. This could include transition-metal-catalyzed cross-coupling reactions where the amide acts as a directing or coupling partner, or photoredox-catalyzed transformations that proceed through radical intermediates. The unique steric environment provided by the tert-butyl group could lead to unusual selectivity in such reactions.

Table 1: Reactivity Modes of this compound

| Reactivity Mode | Reagents | Product Type | Reference |

| Classical Acylation | Organolithium or Grignard Reagents | Ketones | thieme-connect.comwikipedia.org |

| E2 Elimination | Strongly Basic, Non-nucleophilic Bases | N-methylamide | chemanager-online.com |

| Nonclassical Wittig | Alkylidenetriphenylphosphoranes | Ketones | wikipedia.org |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. researchgate.netresearchgate.netrsc.orgamidetech.com The robust and predictable nature of Weinreb amide chemistry makes this compound an excellent candidate for integration into these systems.

Solid-phase synthesis strategies utilizing supported Weinreb amides have been developed to facilitate the parallel synthesis of aldehydes and ketones. cmu.edu In such a system, this compound could be immobilized on a polymer support, allowing for treatment with a diverse range of reagents and easy purification of the products. This approach would be particularly useful for generating libraries of pivaloyl ketones for structure-activity relationship (SAR) studies.

Automated flow chemistry platforms, which offer precise control over reaction parameters and the ability to perform reactions in a continuous manner, are also well-suited for the utilization of this compound. rsc.org The synthesis of the amide itself, as well as its subsequent reactions, can be performed in flow, minimizing manual handling and enabling the rapid optimization of reaction conditions.

Future work will likely focus on the development of pre-packed cartridges or modules containing this compound and other reagents for use in commercially available automated synthesis platforms. This would further democratize its use and accelerate the discovery of new molecules with desired properties.

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. humanjournals.combegellhouse.com Research into more sustainable methods for the synthesis and use of Weinreb amides, including this compound, is an active area of investigation.

One area of focus is the development of greener methods for the synthesis of the amide itself. Traditional methods often rely on coupling reagents that generate stoichiometric amounts of waste. orientjchem.org More sustainable alternatives include the use of catalytic methods, such as palladium-catalyzed aminocarbonylation of aryl halides or triflates, which can be performed with low catalyst loadings. orientjchem.orgacs.orgrsc.org Another approach is the use of one-pot procedures that minimize waste and purification steps. For instance, a one-pot, transition-metal-free synthesis of Weinreb amides directly from carboxylic acids using phosphorus trichloride (B1173362) has been reported. thieme-connect.comorganic-chemistry.org

In terms of the reactions of this compound, the use of greener solvents, such as bio-renewable solvents or water, is being explored. nih.gov Additionally, the development of catalytic, rather than stoichiometric, methods for its conversion to ketones would represent a significant advance in sustainability.

Future research will likely see the development of biocatalytic methods for the synthesis of this compound, leveraging enzymes to perform the amide bond formation under mild and environmentally friendly conditions. nih.gov

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound | Potential Benefit | References |

| Catalysis | Catalytic synthesis of the amide | Reduced waste, higher atom economy | orientjchem.orgacs.orgrsc.org |

| Renewable Feedstocks | Use of bio-derived starting materials | Reduced reliance on fossil fuels | organic-chemistry.org |

| Safer Solvents | Reactions in greener solvents (e.g., water, bio-solvents) | Reduced environmental impact and toxicity | nih.gov |

| Atom Economy | One-pot synthesis procedures | Minimized byproducts and waste | thieme-connect.comorganic-chemistry.org |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. njbio.comwikipedia.org These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or form unstable intermediates. pharmtech.comasymchem.com

The synthesis of ketones from this compound and organometallic reagents can be highly exothermic and requires careful temperature control. Performing these reactions in a microreactor allows for superior heat dissipation due to the high surface-area-to-volume ratio, minimizing the risk of thermal runaways. mdpi.commmsl.czrug.nl Furthermore, the small reactor volume inherent to flow systems enhances safety when working with pyrophoric organometallic reagents. nih.gov

A flow system for the generation of organosodium compounds and their subsequent reaction with Weinreb amides has been described, demonstrating the feasibility of this approach for ketone synthesis. nih.govacs.org The use of this compound in such a system would provide a safe and efficient method for the continuous production of pivaloyl ketones.

Future research will likely focus on the development of integrated flow systems that combine the synthesis of this compound with its subsequent reaction in a single, continuous process. The use of 3D-printed microreactors could allow for the rapid prototyping and optimization of reactor designs for specific applications. srce.hr

Design of Next-Generation Amide-Based Directing Groups and Chiral Auxiliaries

The N-methoxy-N-methylamide functionality of this compound has the potential to act as a directing group in C-H activation reactions, guiding a transition metal catalyst to a specific position on an aromatic or aliphatic scaffold. nih.gov While this application has been explored for other amides, the unique steric bulk of the tert-butyl group in this compound could offer novel regioselectivity in such transformations. The tert-butyl group itself is known to influence the regioselectivity of electrophilic aromatic substitution through steric and electronic effects. stackexchange.com

Recent research has shown that even the seemingly unreactive C-H bonds of a tert-butyl group can be functionalized through directed catalysis. chemrxiv.orgudg.eduresearchgate.net It is conceivable that the amide functionality in this compound could be used to direct a catalyst to one of the methyl groups of the tert-butyl moiety, opening up new avenues for late-stage functionalization.

While this compound is not chiral itself, it could be incorporated into larger, chiral molecules to act as a chiral auxiliary. The steric hindrance of the tert-butyl group could play a crucial role in inducing stereoselectivity in reactions at a nearby stereocenter. The development of chiral variants of the N,O-dimethylhydroxylamine precursor could also lead to chiral Weinreb amides that can be used in asymmetric synthesis.

The future in this area will involve the systematic exploration of this compound and its derivatives as directing groups in a wider range of C-H functionalization reactions. Furthermore, the design and synthesis of chiral analogues will be a key step towards their application as effective chiral auxiliaries.

Q & A

Q. What synthetic methodologies are commonly employed for preparing n-Methoxy-n,3,3-trimethylbutanamide, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between methoxyamine derivatives and substituted butanoyl chlorides. For example, analogous compounds like N-methoxy-N-methylisobutyramide are synthesized via nucleophilic acyl substitution under inert atmospheres, using solvents such as dichloromethane or acetonitrile. Catalysts like sodium pivalate may enhance reaction efficiency . Key parameters include temperature control (0–25°C), stoichiometric ratios, and purification via column chromatography or recrystallization. Hazard assessments must precede synthesis due to risks associated with intermediates (e.g., mutagenicity in anomeric amides) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying substituent positions and stereochemistry. For example, methoxy groups exhibit distinct singlet peaks in ¹H NMR (δ 3.2–3.5 ppm), while methyl groups on quaternary carbons resonate near δ 1.0–1.2 ppm. Mass spectrometry (EI-HRMS) confirms molecular weight, and infrared spectroscopy (IR) identifies amide carbonyl stretches (~1650 cm⁻¹). Comparative analysis with structurally related compounds (e.g., N-methoxy-N,2-dimethylpropanamide) validates assignments .

Q. What safety protocols are essential when handling this compound?

Prior to synthesis, conduct a hazard analysis focusing on intermediates (e.g., acyl chlorides) and byproducts. Use fume hoods, gloves, and eye protection, as methoxyamides may exhibit mutagenicity comparable to benzyl chloride. Storage at room temperature in airtight containers is advised, with decomposition monitored via DSC if heated. Ames testing is recommended for assessing mutagenic potential .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

Optimize solvent polarity (e.g., switch from dichloromethane to acetonitrile) to stabilize reactive intermediates. Use catalysts like trichloroisocyanuric acid for selective oxidation, and employ kinetic monitoring (TLC or HPLC) to terminate reactions at maximum conversion. Temperature gradients (e.g., slow warming from 0°C to RT) reduce exothermic side reactions. For scale-up, consider flow chemistry to enhance mixing and heat dissipation .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR shifts may arise from conformational flexibility or solvent effects. Use deuterated solvents consistently and compare data with crystallographically validated structures (e.g., N-methoxy benzamide analogs in Acta Crystallographica). Isotopic labeling (²H, ¹³C) or 2D NMR (COSY, HSQC) can clarify ambiguous assignments. For mass spectrometry, high-resolution data (HRMS) and isotopic patterns distinguish fragmentation pathways from impurities .

Q. What biological or mechanistic insights can be derived from this compound’s structural analogs?

Analogous compounds, such as N-methoxy tetrahydroquinoline amides, exhibit bioactivity via enzyme inhibition (e.g., kinase or protease targets). Docking studies using the compound’s methoxy and dimethyl groups can predict binding affinity to hydrophobic pockets. In vitro assays (e.g., enzyme-linked immunosorbent assays) paired with SAR analysis of substituents (e.g., replacing methyl with trifluoromethyl) may reveal pharmacophore requirements .

Q. What strategies mitigate decomposition or instability during storage of this compound?

Decomposition pathways (e.g., hydrolysis or oxidation) are minimized by storing the compound under nitrogen at −20°C. Add stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation. Regular purity checks via HPLC (C18 columns, acetonitrile/water gradients) ensure integrity. For hygroscopic batches, lyophilization or desiccant-packed containers are critical .

Methodological Considerations

- Data Reproducibility : Cross-validate synthetic protocols using independent labs, as seen in multi-institutional studies for N-benzyloxy amides .

- Ethical Reporting : Disclose all spectral artifacts (e.g., residual solvent peaks) and batch-specific variations in purity.

- Computational Support : Use PubChem or ChemSpider to compare experimental data with published analogs (e.g., N-methoxyimidazo[4,5-b]pyridine carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.